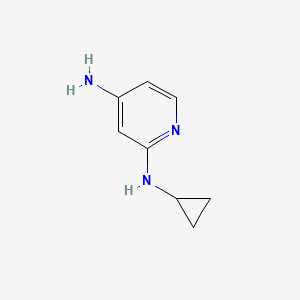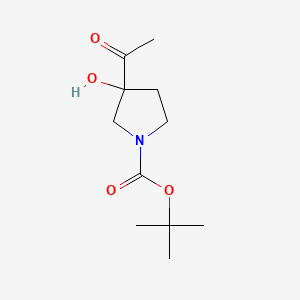
5-(2-(Methylthio)phenyl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-(Methylthio)phenyl)nicotinic acid is a chemical compound with the molecular formula C13H11NO2S . It has a molecular weight of 245.296 . This product is intended for research use only.
Synthesis Analysis
The synthesis of compounds similar to 5-(2-(Methylthio)phenyl)nicotinic acid has been reported in the literature . The starting material 2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline was synthesized from anthranilic acid . All synthesized compounds were screened for their antitubercular, anti-HIV and antibacterial activity .Chemical Reactions Analysis
While specific chemical reactions involving 5-(2-(Methylthio)phenyl)nicotinic acid were not found, related compounds have been studied . Cyanoacetohydrazides, for example, have been used in heterocyclic synthesis via different types of reaction, including cyclocondensation and cyclization .Physical And Chemical Properties Analysis
5-(2-(Methylthio)phenyl)nicotinic acid has a molecular weight of 245.3 . It is recommended to be stored sealed in dry conditions at 2-8°C .Aplicaciones Científicas De Investigación
- Nicotinic acid and its derivatives have been used for many years to reduce high levels of fats in the blood . Some derivatives have shown high efficacy in treating diseases such as pneumonia and kidney diseases . They have also proven effective against Alzheimer’s disease .
- The results or outcomes obtained also vary, but in general, these derivatives have shown high efficacy in treating the diseases mentioned above .
- Industrially, nicotinic acid is produced mainly by oxidation of 5-ethyl-2-methylpyridine with nitric acid . This process has a by-product, nitrous oxide, a gas that is difficult to recycle and manage .
- The method involves the oxidation of 5-ethyl-2-methylpyridine at certain temperatures and pressures .
- The outcome of this process is the production of nicotinic acid, which is used in various industrial applications .
- There is a need for new technology for the industrial production of nicotinic acid to meet the needs of green chemistry and not burden the environment .
- The methods involve ecological methods to produce nicotinic acid from commercially available raw materials .
- The outcome is the production of nicotinic acid in a more environmentally friendly way .
- Niacin, which includes nicotinic acid, is an essential nutrient for animals, especially farm animals . It helps reduce fatigue and maintain healthy skin, efficient metabolism, and mental health .
- The method of application is through the animal’s diet .
- The outcome is improved health and growth in animals .
- Niacin has been used for more than 50 years in the treatment of cardiovascular disease . It has favorable actions in increasing HDL-cholesterol and reducing LDL-cholesterol .
- The method of application is through medication .
- The outcome is a reduction in cardiovascular events and mortality in patients with prior myocardial infarction .
Pharmaceutical Field
Industrial Applications
Green Chemistry
Animal Nutrition
Cardiovascular Diseases
Alzheimer’s Disease
- Nicotinic acid and its derivatives are often used as building blocks in the synthesis of more complex chemical compounds .
- The methods of application involve various chemical reactions, depending on the specific compound being synthesized .
- The outcome is the production of a wide range of chemical compounds with potential applications in various fields .
- Nicotinic acid and its derivatives can be used as probes in biochemical research to study various biological processes .
- The methods of application involve incorporating the nicotinic acid derivative into a biological system and observing its effects .
- The outcome can provide valuable insights into the biological process being studied .
- Nicotinic acid and its derivatives can be used in environmental science, for example, to study the fate and transport of these compounds in the environment .
- The methods of application involve introducing the nicotinic acid derivative into a simulated or real environment and monitoring its behavior .
- The outcome can provide valuable information about how these compounds interact with the environment .
Chemical Synthesis
Biochemical Research
Environmental Science
Propiedades
IUPAC Name |
5-(2-methylsulfanylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c1-17-12-5-3-2-4-11(12)9-6-10(13(15)16)8-14-7-9/h2-8H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTQHAHPYZFVKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC(=CN=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-(Methylthio)phenyl)nicotinic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B567733.png)
![2-Azabicyclo[3.1.0]hexane-3-carbonitrile, 2-[(2S)-2-amino-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-, hydrochloride, hydrate (1:1:2), (1S,3S,5S)-](/img/structure/B567735.png)

![Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B567739.png)


![6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B567746.png)

![3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-pyrrolidine-2,5-dione](/img/structure/B567748.png)